![molecular formula C12H11ClO4 B1581720 Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate CAS No. 5814-38-0](/img/structure/B1581720.png)
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their wide range of biological activitiesEthyl 4-(4-chlorophenyl)-2,4-dioxobutanoate can serve as a precursor in synthesizing indole derivatives that exhibit antiviral, anti-inflammatory, and anticancer properties . The compound’s ability to undergo various chemical reactions makes it a valuable starting material for creating new pharmacologically active molecules.
Antiviral Agents
The structural flexibility of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate allows for the development of novel antiviral agents. By modifying its structure, researchers can synthesize compounds that show inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus . This application is crucial in the ongoing fight against viral diseases.
Anti-HIV Activity
Modifications of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate can lead to the creation of compounds with anti-HIV activity. These compounds can inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells, offering potential pathways for new HIV treatments .
Anticancer Research
The compound’s structure can be altered to produce derivatives that may have applications in anticancer research. By targeting specific pathways or receptors, these derivatives can contribute to the development of new cancer therapies .
Development of Antimicrobial Agents
Research into antimicrobial agents can benefit from the use of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate as a scaffold for creating new compounds. Its chemical structure can be tailored to fight a variety of microbial infections, making it a valuable asset in antimicrobial research .
Chemical Synthesis of Valine-Derived Compounds
The compound is also used in the multi-step synthesis of valine-derived compounds, which include N-acyl-α-amino acids and 1,3-oxazoles derivatives. These compounds have been reported to bear a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, indicating the versatility of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in chemical synthesis .
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNRYGGOPNIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345190 | |
Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
5814-38-0 | |
Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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